Dodecanamide, N,N-1,2-ethanediylbis-
Overview
Description
Dodecanamide, N,N-1,2-ethanediylbis-: is a chemical compound with the molecular formula C26H52N2O2 and a molecular weight of 424.7 g/mol . It is also known by other names such as N,N’-ethanediyl-bis-lauramide and ethylene bisdodecanamide . This compound is characterized by its structure, which includes two dodecanamide groups connected by an ethane-1,2-diyl linker .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanamide, N,N-1,2-ethanediylbis- can be synthesized through the reaction of dodecanoyl chloride with 1,2-ethanediamine . The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of dodecanamide, N,N-1,2-ethanediylbis- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to control temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: Dodecanamide, N,N-1,2-ethanediylbis- undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, dodecanamide, N,N-1,2-ethanediylbis- is used as a reagent in various organic synthesis reactions . Its unique structure allows it to participate in the formation of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and proteins . It is also used in the development of novel biomaterials.
Medicine: In the medical field, dodecanamide, N,N-1,2-ethanediylbis- is investigated for its potential therapeutic properties, including its role as a drug delivery agent .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of dodecanamide, N,N-1,2-ethanediylbis- involves its interaction with molecular targets such as enzymes and receptors . The ethane-1,2-diyl linker allows for flexible binding to these targets, facilitating various biochemical pathways . This compound can modulate the activity of specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
- Lauric acid
- Dodecanoyl chloride
- Ethyl laurate
- Methyl laurate
Comparison: Dodecanamide, N,N-1,2-ethanediylbis- is unique due to its dual amide groups connected by an ethane-1,2-diyl linker . This structure imparts distinct chemical and physical properties, such as higher boiling points and specific reactivity patterns, compared to similar compounds .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;formaldehyde;2-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O.C3H5ClO.CH2O/c1-6-4-2-3-5-7(6)8;4-1-3-2-5-3;1-2/h2-5,8H,1H3;3H,1-2H2;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDVSRMOIMZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O.C=O.C1C(O1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68609-31-4, 29690-82-2 | |
Details | Compound: o-Cresol-epichlorohydrin-formaldehyde copolymer | |
Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68609-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: o-Cresol-epichlorohydrin-formaldehyde copolymer | |
Record name | o-Cresol-epichlorohydrin-formaldehyde copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29690-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Kukdo Chemical MSDS] | |
Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol | |
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CAS No. |
68609-31-4, 29690-82-2 | |
Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068609314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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